![molecular formula C13H16N2O3 B11864706 5'-Methoxyspiro[piperidine-4,2'-pyrano[3,2-c]pyridin]-4'(3'H)-one](/img/structure/B11864706.png)
5'-Methoxyspiro[piperidine-4,2'-pyrano[3,2-c]pyridin]-4'(3'H)-one
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Overview
Description
5’-Methoxyspiro[piperidine-4,2’-pyrano[3,2-c]pyridin]-4’(3’H)-one is a heterocyclic compound that contains a spiro linkage between a piperidine ring and a pyrano[3,2-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxyspiro[piperidine-4,2’-pyrano[3,2-c]pyridin]-4’(3’H)-one can be achieved through multi-component reactions involving the condensation of appropriate starting materials. One common method involves the reaction of 5-formyl-2’-deoxyuridine, 4-hydroxylpyridones, and malononitrile in the presence of an ionic liquid such as [bmim]BF4 at elevated temperatures . Another approach involves the use of a Knoevenagel condensation followed by cyclization under refluxing conditions with methanol and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger-scale production. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5’-Methoxyspiro[piperidine-4,2’-pyrano[3,2-c]pyridin]-4’(3’H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of spiro compounds, including 5'-Methoxyspiro[piperidine-4,2'-pyrano[3,2-c]pyridin]-4'(3'H)-one, exhibit anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, compounds with similar structures have been reported to inhibit tumor growth in vitro and in vivo by targeting specific oncogenic pathways .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. In vitro studies have indicated that it exhibits moderate to strong inhibitory effects against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Neurological Disorders
There is emerging evidence supporting the use of this compound in treating neurological disorders such as Alzheimer's disease and mild cognitive impairment. The potential neuroprotective effects are attributed to its ability to inhibit enzymes involved in neurodegeneration, thereby enhancing cognitive function and memory retention .
Biological activity studies are crucial for understanding the pharmacological potential of this compound. These studies often utilize techniques such as:
- Molecular Docking: To predict binding affinities with target proteins.
- In Vitro Assays: To evaluate cytotoxicity against cancer cell lines or antimicrobial efficacy.
- In Vivo Models: To assess therapeutic effects in animal models for various diseases.
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Result |
---|---|---|
Anticancer | Various cancer cell lines | Induced apoptosis |
Antimicrobial | Salmonella typhi, Bacillus subtilis | Moderate to strong inhibition |
Neuroprotective | Neuronal cells | Enhanced cognitive function |
Mechanism of Action
The mechanism of action of 5’-Methoxyspiro[piperidine-4,2’-pyrano[3,2-c]pyridin]-4’(3’H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-imino-2H-pyrano[3,2-c]pyridin-5(6H)-ones: These compounds share a similar pyrano[3,2-c]pyridine core and exhibit comparable biological activities.
Spiro[indoline-3,4’-pyrano[3,2-c]pyridine]-2,5’(6’H)-diones: These compounds also contain a spiro linkage and are used in similar research applications.
Uniqueness
5’-Methoxyspiro[piperidine-4,2’-pyrano[3,2-c]pyridin]-4’(3’H)-one is unique due to its specific structural features, including the methoxy group and the spiro linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific studies.
Biological Activity
5'-Methoxyspiro[piperidine-4,2'-pyrano[3,2-c]pyridin]-4'(3'H)-one is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H16N2O3
- Molecular Weight : 248.28 g/mol
- CAS Number : 1363405-27-9
The compound features a spiro-piperidine structure which is significant in drug design due to its ability to interact with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- The compound has shown promising results against various bacterial strains, particularly Mycobacterium tuberculosis. In vitro studies have demonstrated its ability to inhibit bacterial growth with minimum inhibitory concentrations (MICs) ranging from 2.7 µM to 7.5 µM depending on the structural modifications made to the core structure .
-
Neuropharmacological Effects :
- Preliminary studies have indicated potential effects on serotonin receptors (5-HT receptors), which are crucial for mood regulation and cognitive functions. Compounds with similar structures have been documented to display affinities for 5-HT1A and 5-HT2A receptors, suggesting that modifications in the spiro structure may enhance neuropharmacological profiles .
-
Cytotoxicity and Anticancer Potential :
- Some derivatives of spiro compounds have been evaluated for their cytotoxic effects against cancer cell lines. While specific data on this compound is limited, related structures have demonstrated significant antitumor activity, warranting further investigation into the anticancer potential of this compound .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substitutions on the piperidine and pyrano rings.
Modification | Effect on Activity |
---|---|
Addition of methoxy groups | Enhances binding affinity to serotonin receptors |
Alteration of the spiro configuration | Affects antimicrobial potency |
Substitution at N-1 position | Modifies cytotoxicity against cancer cells |
Research indicates that certain modifications can significantly enhance the compound's activity against targeted pathogens or receptors .
Case Studies
-
Antimycobacterial Screening :
A study screened a series of compounds including derivatives of the spiro structure against Mycobacterium tuberculosis. The results highlighted that specific analogs exhibited MIC values as low as 2.8 µM, suggesting their potential as lead candidates for further development . -
Neuropharmacological Evaluation :
In a series of receptor binding assays, related compounds were tested for their affinity towards various serotonin receptors. The presence of methoxy groups was found to correlate with increased receptor binding affinity, indicating a promising direction for further exploration of this compound's effects on neuropharmacology .
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
5-methoxyspiro[3H-pyrano[3,2-c]pyridine-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C13H16N2O3/c1-17-12-11-9(16)8-13(3-6-14-7-4-13)18-10(11)2-5-15-12/h2,5,14H,3-4,6-8H2,1H3 |
InChI Key |
XOYJRZSFLOPBOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C1C(=O)CC3(O2)CCNCC3 |
Origin of Product |
United States |
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